molecular formula C16H17N B1208434 4-(Dimethylamino)stilbene CAS No. 838-95-9

4-(Dimethylamino)stilbene

Cat. No.: B1208434
CAS No.: 838-95-9
M. Wt: 223.31 g/mol
InChI Key: XGHHHPDRXLIMPM-CMDGGOBGSA-N
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Description

4-(Dimethylamino)stilbene is an organic compound belonging to the stilbene family, characterized by the presence of a dimethylamino group attached to the stilbene backbone. Stilbenes are known for their photoisomerization properties, making them valuable in various scientific and industrial applications. The compound’s unique structure allows it to exhibit interesting photophysical and photochemical behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)stilbene typically involves the condensation of benzaldehyde derivatives with dimethylaminobenzaldehyde under basic conditions. A common method is the Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the stilbene compound. The reaction is usually carried out in an inert atmosphere using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and additives may be used to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)stilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the stilbene to its corresponding dihydrostilbene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using halogens, nitric acid (HNO3), and sulfuric acid (H2SO4), respectively.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrostilbene derivatives.

    Substitution: Various substituted stilbenes depending on the reagents used.

Scientific Research Applications

4-(Dimethylamino)stilbene has a wide range of applications in scientific research, including:

    Chemistry: Used as a photoswitchable molecule in studies of photoisomerization and photochemistry.

    Biology: Employed in fluorescence microscopy and as a fluorescent probe for studying biological systems.

    Medicine: Investigated for its potential anticancer properties and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)stilbene involves its ability to undergo photoisomerization upon exposure to light. This process involves the conversion between the trans and cis isomers, which can affect the compound’s photophysical properties. The molecular targets and pathways involved include interactions with cellular components and the generation of reactive oxygen species (ROS) in photodynamic therapy applications.

Comparison with Similar Compounds

    4-(Dimethylamino)-4’-nitrostilbene: Known for its strong push-pull electronic properties.

    Resveratrol: A natural stilbene with significant antioxidant and anticancer properties.

    Pterostilbene: A derivative of resveratrol with enhanced bioavailability and similar biological activities.

Uniqueness: 4-(Dimethylamino)stilbene is unique due to its strong electron-donating dimethylamino group, which significantly influences its photophysical and photochemical properties. This makes it particularly valuable in applications requiring precise control of photoisomerization and fluorescence.

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-phenylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-17(2)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHHHPDRXLIMPM-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020720
Record name (E)-4-Dimethylaminostilbene
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Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

838-95-9, 1145-73-9
Record name trans-4-Dimethylaminostilbene
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Record name 4-Dimethylaminostilbene
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Record name 4-(Dimethylamino)stilbene
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Record name 4-DIMETHYLAMINOSTILBENE
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